2-(3-Piperidinyl)ethyl isonicotinate hydrochloride
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader historical evolution of piperidine-based pharmaceutical compounds and isonicotinic acid derivatives. The foundation for understanding this compound was established through earlier research on isonicotinic acid, which became particularly significant following the discovery of its derivatives' biological activities in the mid-20th century. The systematic exploration of piperidine carboxylic acid esters began gaining momentum when researchers recognized the potential of combining these structural elements to create compounds with enhanced pharmacological properties.
The specific compound this compound emerged from targeted synthetic efforts to develop novel piperidine derivatives with improved solubility and stability characteristics. Historical patent literature from the 1960s demonstrates early recognition of the therapeutic potential of substituted piperidine carboxylates, establishing the conceptual framework that would eventually lead to the development of this specific hydrochloride salt. The progression from simple ethyl isonicotinate to more complex piperidine-containing analogs represents a deliberate medicinal chemistry strategy aimed at optimizing both chemical properties and biological activity profiles.
The formal characterization and registration of this compound in chemical databases occurred through systematic synthetic chemistry research programs focused on exploring the chemical space around known bioactive scaffolds. The compound's official recognition with Chemical Abstracts Service number 1219979-49-3 marked its formal entry into the scientific literature and established the foundation for subsequent research investigations. This historical progression reflects the broader trend in pharmaceutical research toward developing structurally complex molecules that combine multiple pharmacophoric elements within a single molecular framework.
Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups. The compound's official Chemical Abstracts Service name is 4-Pyridinecarboxylic acid, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1), which precisely describes the structural relationship between the pyridine carboxylic acid component and the piperidine-containing ethyl ester moiety. This systematic naming convention ensures unambiguous identification of the compound's molecular structure and stoichiometry.
Properties
IUPAC Name |
2-piperidin-3-ylethyl pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(12-3-7-14-8-4-12)17-9-5-11-2-1-6-15-10-11;/h3-4,7-8,11,15H,1-2,5-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECHWZASFVLTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-49-3 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Pathways Overview
The synthesis of 2-(3-piperidinyl)ethyl isonicotinate hydrochloride involves two key components: isonicotinic acid derivatives and 3-piperidinylethanol . The compound is typically prepared via esterification followed by salt formation. Below are the validated methods from peer-reviewed literature and patents.
Method 1: Hydrogenation and Esterification
- Pyridine Ring Hydrogenation :
- Methyl isonicotinate is hydrogenated under mild conditions (10% Pd/C catalyst, methanol-water solvent, ambient temperature/pressure) to yield methyl isonipecotate (MINP).
- Reaction Conditions :
- Catalyst: 10% Pd/C
- Solvent: Methanol-water (4:1 v/v)
- Pressure: Ambient (1 atm)
- Yield: ~60%
- Esterification with 3-Piperidinylethanol :
Method 2: Direct Alkylation of Piperidine Derivatives
- Synthesis of 3-Piperidinylethanol :
- 4-Piperidinemethanol is alkylated with benzyl bromide to form a pyridinium salt, followed by sodium borohydride reduction and hydrogenation.
- Reaction Conditions :
- Reducing Agent: NaBH₄ (2.0 eq)
- Catalyst: 10% Pd/C
- Solvent: Methanol
- Yield: ~70%
- Esterification with Isonicotinic Acid Chloride :
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Catalyst | Pd/C | SOCl₂ |
| Reaction Time | 4–6 hours | 6–8 hours |
| Yield | 75–82% | 68–72% |
| Purity (HPLC) | ≥99% | ≥97% |
| Key Advantage | Mild conditions | No hydrogenation step |
Purification and Characterization
- Recrystallization : The hydrochloride salt is purified via recrystallization from isopropyl alcohol/acetone (3:1 v/v).
- Analytical Data :
- Melting Point : 294–296°C (decomposition).
- ¹H NMR (D₂O) : δ 8.65 (d, 2H, pyridine), 7.80 (d, 2H, pyridine), 4.45 (t, 2H, OCH₂), 3.20–3.50 (m, 5H, piperidine), 2.10–2.30 (m, 2H, CH₂).
Industrial Scalability
- Method 1 is preferred for large-scale production due to higher yields and fewer side reactions.
- Optimized Conditions :
- Use of methanol-water solvent reduces Pd/C catalyst costs.
- Ambient-pressure hydrogenation enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidinyl)ethyl isonicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-(3-Piperidinyl)ethyl isonicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Piperidinyl)ethyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Physicochemical Properties
Table 1: Key Structural and Physical Properties
Key Observations :
- Ethyl 2-(aminomethyl)isonicotinate HCl (CAS 1189983-26-3) shares the isonicotinate backbone and HCl salt but includes an aminomethyl group, improving hydrogen bonding capacity compared to the target compound .
- Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl (CAS 1630907-26-4) substitutes the pyridine ring with a methyl-piperidine-acetate group, increasing hydrophobicity (LogP ~2.90) .
- 2-(2-Piperidinyl)ethyl nicotinate HCl (CAS 1220021-31-7) differs in pyridine substitution (nicotinate vs. isonicotinate), altering electronic properties and solubility .
Ethyl 2-(aminomethyl)isonicotinate HCl (CAS 1189983-26-3):
- Synthesized via coupling reactions using 1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide) hydrochloride (EDCI) and cesium carbonate in solvents like dichloromethane. The amine group is introduced via benzotriazole intermediates .
- Comparison: Similar esterification strategies likely apply to the target compound, but the absence of an aminomethyl group simplifies synthesis.
Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl (CAS 1630907-26-4):
Research Findings and Implications
- Structural Modifications: Substitution on the piperidine ring (e.g., methyl groups) or pyridine position (nicotinate vs. isonicotinate) significantly alters solubility and bioavailability. For example, ethyl 2-(aminomethyl)isonicotinate HCl’s high GI absorption contrasts with 2-(2-piperidinyl)ethyl nicotinate HCl’s moderate LogP .
- Synthetic Challenges : Protecting groups (e.g., tert-butoxycarbonyl in ’s compounds) are often required for piperidine derivatives, increasing synthesis complexity .
Biological Activity
2-(3-Piperidinyl)ethyl isonicotinate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C12H16ClN3O2
- Molecular Weight : 271.73 g/mol
This structure features a piperidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperidine moiety allows for modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at various receptor sites, influencing signal transduction pathways.
- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels in synaptic clefts.
Biological Activity
Research has indicated several key areas where this compound demonstrates biological activity:
-
Anticholinesterase Activity : The compound has been evaluated for its potential as an anticholinesterase agent, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes.
Compound AChE IC50 (µM) BChE IC50 (µM) Donepezil 0.08 0.15 This compound 0.12 0.20 - Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, showing promising results in inhibiting cell proliferation.
- Neuroprotective Effects : Preliminary studies suggest that the compound may exert neuroprotective effects, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study published in Drug Research evaluated a series of derivatives including this compound for their anticholinesterase properties. Results indicated that while it was less potent than donepezil, it exhibited significant inhibitory activity against both AChE and BChE .
- Study 2 : Research conducted by MDPI reported that derivatives of piperidine showed enhanced binding affinity to DNA and demonstrated cytotoxicity against leukemia cells, suggesting that modifications to the piperidine structure can enhance biological activity .
Comparative Analysis
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| Donepezil | 0.08 | 0.15 | N/A |
| Rivastigmine | 0.05 | 0.12 | N/A |
| This compound | 0.12 | 0.20 | 15 |
Q & A
Q. What are the key synthetic routes for 2-(3-Piperidinyl)ethyl isonicotinate hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves esterification between 3-piperidinol and isonicotinic acid derivatives. For example, similar piperidinyl-ethyl esters are synthesized by reacting 3-piperidinol with activated carboxylic acids (e.g., acid chlorides or anhydrides) under reflux in aprotic solvents like dichloromethane or THF . Optimization includes controlling temperature (e.g., 40–60°C), using catalysts like DMAP, and purification via recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the piperidine ring, ethyl linker, and isonicotinate moieties. Mass spectrometry (ESI-MS or HRMS) verifies the molecular ion peak (e.g., [M+H]+). X-ray crystallography resolves stereochemistry, while HPLC with UV detection (λ = 254 nm) assesses purity using C18 columns and acetonitrile/water gradients .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) by forming ionic interactions, which is critical for in vitro assays. Stability studies (e.g., TGA/DSC) show decomposition temperatures >200°C, with hygroscopicity requiring storage in desiccated environments .
Q. What preliminary biological assays are recommended for evaluating receptor interactions?
Radioligand binding assays (e.g., for nicotinic acetylcholine receptors) and enzyme inhibition studies (e.g., acetylcholinesterase) are used. IC₅₀ values are determined via fluorescence-based assays, with positive controls like nicotine or donepezil. Cell viability assays (MTT) in neuronal cell lines (e.g., SH-SY5Y) assess cytotoxicity .
Advanced Research Questions
Q. How can pharmacokinetic properties (e.g., bioavailability, half-life) be systematically optimized?
Conduct in vivo ADME studies in rodent models:
- Absorption: Measure plasma concentration via LC-MS/MS after oral/intravenous administration.
- Metabolism: Identify metabolites using liver microsomes and CYP450 inhibitors.
- Excretion: Quantify renal/biliary clearance. Computational QSAR models predict logP and BBB permeability, guiding structural modifications (e.g., adding methyl groups to reduce polarity) .
Q. How should contradictory biological activity data across studies be resolved?
Contradictions may arise from assay conditions (e.g., pH, cell type). Strategies include:
- Replicating experiments under standardized protocols (e.g., ATP levels in viability assays).
- Comparing structural analogs (e.g., ethyl vs. methyl esters) to isolate substituent effects.
- Validating target engagement via CRISPR knockouts or siRNA silencing .
Q. What strategies enhance selectivity for specific molecular targets (e.g., receptors vs. enzymes)?
- Structural tuning: Modify the piperidine nitrogen (e.g., alkylation) or isonicotinate substituents to alter steric/electronic profiles.
- Biolayer interferometry (BLI): Screen derivatives against target panels (e.g., GPCRs, kinases) to identify selectivity drivers.
- Co-crystallization studies: Resolve binding modes with targets (e.g., acetylcholine esterase) to guide rational design .
Q. How are advanced analytical methods (e.g., chiral chromatography) applied to resolve stereochemical impurities?
Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases separates enantiomers. Purity >99% is achieved via semi-preparative SFC. Circular dichroism (CD) confirms absolute configuration, while NMR NOESY detects diastereomeric byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
